molecular formula C17H21Cl2N3O2 B6272257 2-[5-(2,3-dimethoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride CAS No. 2703774-92-7

2-[5-(2,3-dimethoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride

Cat. No. B6272257
CAS RN: 2703774-92-7
M. Wt: 370.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[5-(2,3-dimethoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride (2-DBD) is a compound that has been studied for its potential applications in scientific research. It is a derivative of benzodiazepine, a class of compounds that are known for their anxiolytic, anticonvulsant, sedative, and muscle relaxant properties. 2-DBD has been used in studies to investigate the effects of the compound on various biochemical and physiological processes.

Scientific Research Applications

2-[5-(2,3-dimethoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride has been studied for its potential applications in scientific research. It has been used in studies to investigate the effects of the compound on various biochemical and physiological processes. It has been used to study the effects of benzodiazepines on the central nervous system, as well as to study the effects of benzodiazepines on the cardiovascular system. It has also been used in studies to investigate the effects of benzodiazepines on the immune system and to study the effects of benzodiazepines on the endocrine system.

Mechanism of Action

2-[5-(2,3-dimethoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride is thought to act as a partial agonist at the GABA-A receptor, which is responsible for the anxiolytic, anticonvulsant, sedative, and muscle relaxant properties of benzodiazepines. It is believed to bind to the benzodiazepine binding site on the GABA-A receptor and to increase the activity of the receptor, leading to the anxiolytic, anticonvulsant, sedative, and muscle relaxant effects of benzodiazepines.
Biochemical and Physiological Effects
This compound has been studied for its effects on various biochemical and physiological processes. It has been found to have anxiolytic, anticonvulsant, sedative, and muscle relaxant effects. It has also been found to have anti-inflammatory, anti-nociceptive, and anti-oxidant effects. It has also been found to have anti-cancer effects, as well as to have anti-hypertensive and anti-diabetic effects.

Advantages and Limitations for Lab Experiments

2-[5-(2,3-dimethoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride has several advantages for use in lab experiments. It is relatively easy to synthesize, and it has a high purity. It is also stable and has a long shelf life. However, there are some limitations to using this compound in lab experiments. It is a relatively new compound, so there is limited information available on its effects and mechanisms of action. Additionally, it is a potent compound, so it should be handled with caution and used in a controlled environment.

Future Directions

2-[5-(2,3-dimethoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride has potential applications in various areas of scientific research. It could be used to study the effects of benzodiazepines on the central nervous system, the cardiovascular system, the immune system, and the endocrine system. Additionally, it could be used to study the effects of benzodiazepines on inflammation, nociception, and oxidative stress. It could also be used to study the effects of benzodiazepines on cancer, hypertension, and diabetes. Finally, it could be used to study the effects of benzodiazepines on other biochemical and physiological processes.

Synthesis Methods

2-[5-(2,3-dimethoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride can be synthesized through a multi-step process. The first step involves the reaction of 5-(2,3-dimethoxyphenyl)-1H-1,3-benzodiazol-2-yl chloride with potassium tert-butoxide in dimethylformamide (DMF). This reaction produces 5-(2,3-dimethoxyphenyl)-1H-1,3-benzodiazol-2-yl tert-butoxide, which is then reacted with ethylenediamine in acetonitrile to form 2-[5-(2,3-dimethoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine. This compound is then treated with hydrochloric acid to form this compound.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-[5-(2,3-dimethoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride' involves the reaction of 2,3-dimethoxybenzaldehyde with o-phenylenediamine to form 5-(2,3-dimethoxyphenyl)-1H-1,3-benzodiazole. This intermediate is then reacted with ethyl bromoacetate to form 2-[5-(2,3-dimethoxyphenyl)-1H-1,3-benzodiazol-2-yl]acetic acid ethyl ester, which is then hydrolyzed to form 2-[5-(2,3-dimethoxyphenyl)-1H-1,3-benzodiazol-2-yl]acetic acid. This intermediate is then reacted with ethylenediamine to form the final product, 2-[5-(2,3-dimethoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine, which is then converted to the dihydrochloride salt form.", "Starting Materials": [ "2,3-dimethoxybenzaldehyde", "o-phenylenediamine", "ethyl bromoacetate", "ethylenediamine", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "water" ], "Reaction": [ "Step 1: Reaction of 2,3-dimethoxybenzaldehyde with o-phenylenediamine in ethanol to form 5-(2,3-dimethoxyphenyl)-1H-1,3-benzodiazole.", "Step 2: Reaction of 5-(2,3-dimethoxyphenyl)-1H-1,3-benzodiazole with ethyl bromoacetate in the presence of potassium carbonate in DMF to form 2-[5-(2,3-dimethoxyphenyl)-1H-1,3-benzodiazol-2-yl]acetic acid ethyl ester.", "Step 3: Hydrolysis of 2-[5-(2,3-dimethoxyphenyl)-1H-1,3-benzodiazol-2-yl]acetic acid ethyl ester with sodium hydroxide in water to form 2-[5-(2,3-dimethoxyphenyl)-1H-1,3-benzodiazol-2-yl]acetic acid.", "Step 4: Reaction of 2-[5-(2,3-dimethoxyphenyl)-1H-1,3-benzodiazol-2-yl]acetic acid with ethylenediamine in the presence of hydrochloric acid in diethyl ether to form 2-[5-(2,3-dimethoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine.", "Step 5: Conversion of 2-[5-(2,3-dimethoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine to the dihydrochloride salt form by reaction with hydrochloric acid in diethyl ether." ] }

CAS RN

2703774-92-7

Molecular Formula

C17H21Cl2N3O2

Molecular Weight

370.3

Purity

90

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.